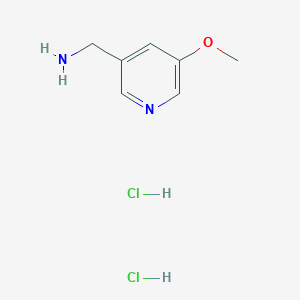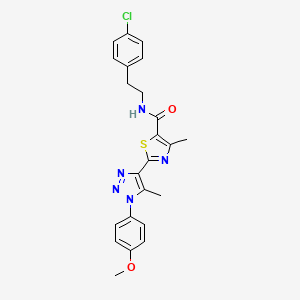![molecular formula C10H18ClN3O3S B2635123 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride CAS No. 1049775-82-7](/img/structure/B2635123.png)
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C9H16ClN3O3S . It has a molecular weight of 281.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride is 1S/C9H15N3O3S.ClH/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12;/h10H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride is a powder that is stored at room temperature . The compound has a molecular weight of 281.76 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A pivotal application of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride and its derivatives is in the field of synthetic organic chemistry. These compounds are used as key intermediates in the synthesis of complex molecular structures. For instance, Banfi et al. (2007) demonstrated a two-step approach to synthesize diazepane or diazocane systems, using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, yielding 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones with high efficiency (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Moreover, Kowalczyk (2008) investigated the molecular structure and spectral properties of quaternary ammonium derivatives of 1,1-Dimethyl-1,3-propylenediamine, contributing to the understanding of their chemical behavior and potential applications (Kowalczyk, 2008).
Catalytic and Biological Activities
The derivatives of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride have been explored for their catalytic and biological activities. For example, Goli-Jolodar, Shirini, and Seddighi (2018) introduced a nano-sized N-sulfonic acid used as a catalyst for promoting the synthesis of biologically active compounds, highlighting its efficiency and potential applications in pharmaceutical chemistry (Goli-Jolodar, Shirini, & Seddighi, 2018). Additionally, Saingar, Kumar, and Joshi (2011) synthesized and screened 1H-1,4-diazepines for antimicrobial, antifungal, and anthelmintic activity, showcasing the therapeutic potential of these compounds (Saingar, Kumar, & Joshi, 2011).
Multicomponent Reactions and Heterocyclization
The compound and its derivatives are also instrumental in multicomponent reactions and heterocyclization processes. Heo et al. (2020) described the synthesis of 1,4-diazepines through a sequential migration of sulfonyl groups, highlighting the compound's utility in creating complex molecular structures (Heo, Jung, Kim, Han, Lee, & Lee, 2020). Similarly, Lee et al. (2014) reported a catalytic multicomponent [5 + 2] cycloaddition reaction, resulting in the formation of biologically active 1,4-diazepine compounds (Lee, Han, Shin, & Yoo, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13;/h11H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSEZSMMCGHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

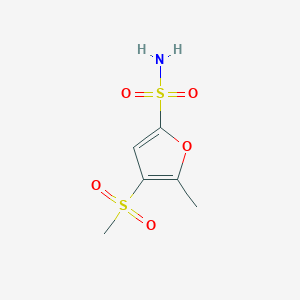

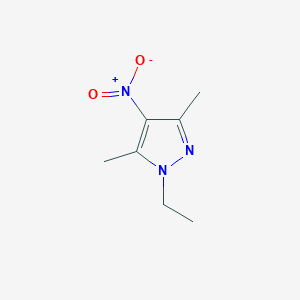
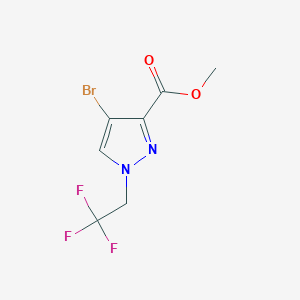
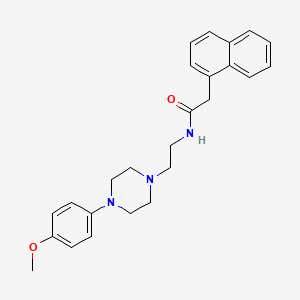
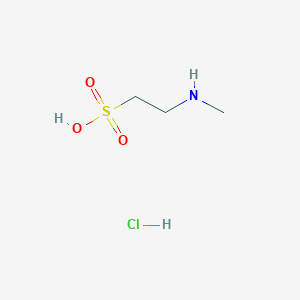
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)
![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)


